molecular formula C10H10F2O4 B2923762 4-(Difluoromethyl)-2,6-dimethoxybenzoic acid CAS No. 2248347-66-0

4-(Difluoromethyl)-2,6-dimethoxybenzoic acid

Cat. No.: B2923762
CAS No.: 2248347-66-0
M. Wt: 232.183
InChI Key: CWVUIKQWVXLHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2,6-dimethoxybenzoic acid is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-benzoic acid
  • 2,6-Dimethoxybenzoic acid
  • 4-(Trifluoromethyl)-2,6-dimethoxybenzoic acid

Comparison

4-(Difluoromethyl)-2,6-dimethoxybenzoic acid is unique due to the presence of both difluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of lipophilicity and hydrogen bonding capability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-(difluoromethyl)-2,6-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-6-3-5(9(11)12)4-7(16-2)8(6)10(13)14/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVUIKQWVXLHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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